N-cyclohexyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclohexyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide” is a complex organic compound that contains several functional groups and rings, including a cyclohexyl group, a thiophene ring, a triazolo[4,3-b]pyridazine ring, and an acetamide group . Compounds with similar structures have been studied for their diverse pharmacological activities, such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolothiadiazine ring, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Biological Activity
Insecticidal Applications : Compounds incorporating heterocyclic motifs like thiophene and [1,2,4]triazolo have been synthesized and evaluated for their insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. These studies highlight the potential of such compounds in agricultural pest control applications (Fadda et al., 2017), (Soliman et al., 2020).
Antiasthmatic Agents : The synthesis of triazolo and pyridazine derivatives has been explored for their potential as antiasthma agents. These compounds were shown to inhibit mediator release, a crucial factor in asthma management (Medwid et al., 1990), (Kuwahara et al., 1997).
Anticancer Research : Synthesis studies on heterocyclic systems bearing a triazine moiety have indicated their potential as anticancer drugs. These compounds have shown moderate activity against various cancer types, emphasizing the significance of heterocyclic compounds in developing new therapeutic agents (El-Gendy et al., 2003).
Antimicrobial Activity : New heterocyclic compounds incorporating sulfonamide and thiazole moieties have been synthesized and evaluated for their antimicrobial properties. Such studies are foundational in the quest for new antibiotics and antimicrobial agents to combat resistant strains of bacteria and fungi (Darwish et al., 2014).
Orientations Futures
Mécanisme D'action
Target of Action
It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These compounds are known to interact with a variety of enzymes and receptors, thus exhibiting diverse biological activities .
Mode of Action
Triazole compounds, in general, are known to interact with their targets through various mechanisms, including binding to enzymes and receptors, which can lead to changes in cell survival and proliferation .
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their ability to bind to different enzymes and receptors .
Pharmacokinetics
It is known that the bioavailability of a compound can be influenced by these properties .
Result of Action
Triazole compounds are known to have various effects at the molecular and cellular level, including effects on cell survival and proliferation .
Action Environment
It is known that environmental factors can influence the action of compounds in general .
Propriétés
IUPAC Name |
N-cyclohexyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c23-15(18-12-5-2-1-3-6-12)11-25-16-9-8-14-19-20-17(22(14)21-16)13-7-4-10-24-13/h4,7-10,12H,1-3,5-6,11H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTMLXHLEOOVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.